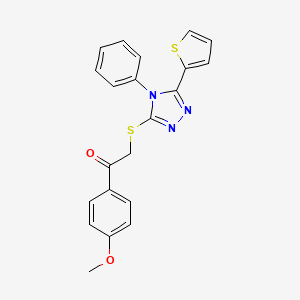

1-(4-methoxyphenyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of 1-(4-Methoxyphenyl)-2-((4-Phenyl-5-(Thiophen-2-Yl)-4H-1,2,4-Triazol-3-Yl)Thio)Ethanone

The compound 1-(4-methoxyphenyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a derivative of 1,2,4-triazole, which is a heterocyclic compound known for its diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, and antinociceptive properties, among others .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multiple steps starting from 4-methoxybenzoic acid and involves the use of secondary amines. The synthesis process is characterized by various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR . The synthesis of similar compounds has been reported to follow a six-step process, which suggests that the synthesis of the compound may also be complex and involve multiple reaction stages .

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using spectroscopic methods. For instance, the IR spectra of similar compounds show characteristic bands for functional groups such as C-N, C=N, and C=O. The 1H NMR spectra typically exhibit singlets for the CONH and thiol groups, while the 13C NMR spectra provide information on the triazole nucleus and other carbon atoms in the structure . The molecular structure of the compound would likely be elucidated using similar techniques.

Chemical Reactions Analysis

The compound may participate in various chemical reactions due to the presence of reactive functional groups. For example, the thiol group could potentially be involved in the formation of complexes with metals, as seen in related compounds where a triazole derivative forms a complex with cadmium chloride . The reactivity of the compound could also be influenced by the presence of the methoxy and phenyl groups, which may affect its electronic properties and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be diverse. For example, the anti-inflammatory activity of similar compounds has been evaluated using the carrageenan-induced paw edema method, and antinociceptive activity has been assessed using the Hot plate method and Tail immersion method . The acute toxicity of these compounds has been studied, with a cut-off dose found to be between 1000-1500 mg/kg body weight . The compound may exhibit similar pharmacological properties and toxicity profiles.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds related to "1-(4-methoxyphenyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone" have been synthesized and characterized in several studies. For example, Wurfer and Badea (2021) described the synthesis and characterization of novel compounds, including ketones and secondary alcohols derived from similar structures, highlighting the methodology for their preparation and the use of various spectroscopic techniques for their characterization (Wurfer & Badea, 2021). Similarly, the structural elucidation of a related compound, showcasing the orientation of its molecular fragments, was detailed by Kesternich et al. (2010), providing insights into its crystal structure and intermolecular interactions (Kesternich et al., 2010).

Biological Activities

Several studies have focused on the biological activities of compounds structurally similar to "1-(4-methoxyphenyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone." For instance, Tumosienė et al. (2020) synthesized derivatives with various moieties and tested their antioxidant and anticancer activities, identifying compounds with significant potential against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020). Additionally, Nagamani et al. (2018) reported the synthesis and antimicrobial evaluation of novel compounds, revealing their potential against various microbial strains (Nagamani et al., 2018).

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S2/c1-26-17-11-9-15(10-12-17)18(25)14-28-21-23-22-20(19-8-5-13-27-19)24(21)16-6-3-2-4-7-16/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJQDQMIHNEMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one](/img/structure/B3007609.png)

![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)

![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)

![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)